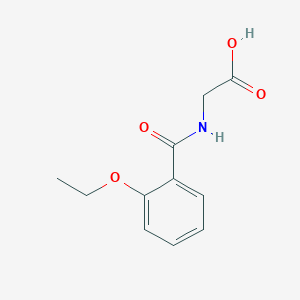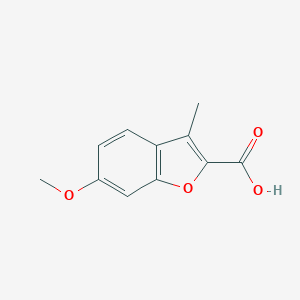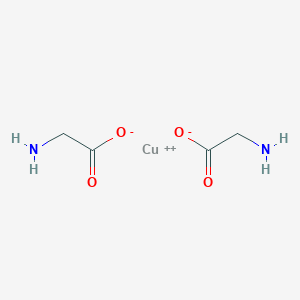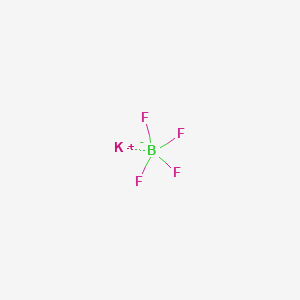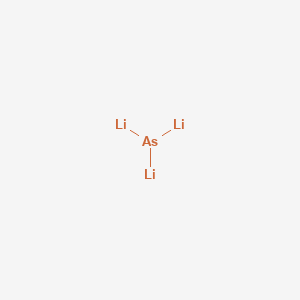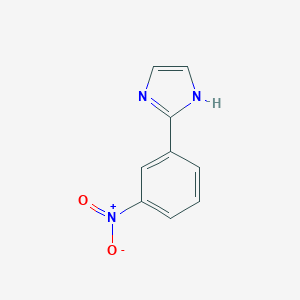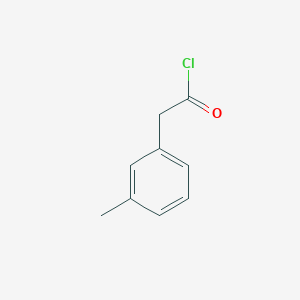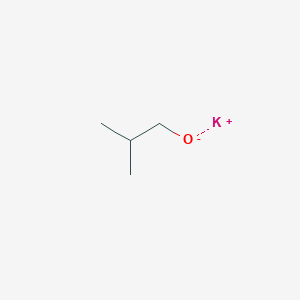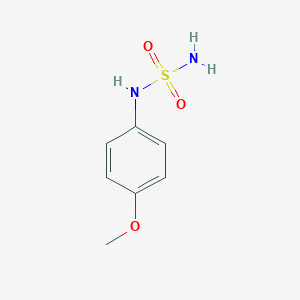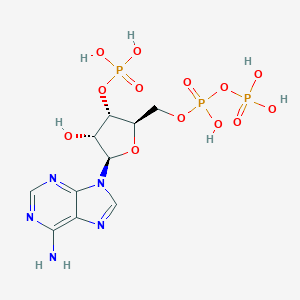
3'-Phosphate-adenosine-5'-diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-Phosphate-adenosine-5'-diphosphate, also known as PAP, is a small molecule that plays an important role in various biochemical and physiological processes. It is a nucleotide derivative that is involved in the regulation of cellular metabolism and energy production. PAP has been the subject of extensive research in recent years, due to its potential applications in drug discovery and other areas of biotechnology.
Mécanisme D'action
3'-Phosphate-adenosine-5'-diphosphate exerts its effects through a variety of mechanisms, including the regulation of enzyme activity and the modulation of cellular signaling pathways. One key mechanism involves the activation of the enzyme pyrophosphatase, which is involved in the breakdown of inorganic pyrophosphate (PPi). This process releases energy that can be used to drive cellular processes such as DNA replication and protein synthesis.
Effets Biochimiques Et Physiologiques
3'-Phosphate-adenosine-5'-diphosphate has a number of biochemical and physiological effects, including the regulation of cellular metabolism and energy production. It has also been shown to play a role in the regulation of gene expression and the modulation of immune function. 3'-Phosphate-adenosine-5'-diphosphate has been investigated for its potential use as a biomarker for certain diseases, such as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3'-Phosphate-adenosine-5'-diphosphate has a number of advantages for use in laboratory experiments, including its stability and ease of synthesis. However, it also has certain limitations, such as its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research on 3'-Phosphate-adenosine-5'-diphosphate, including the development of new synthetic methods and the investigation of its potential applications in drug discovery and other areas of biotechnology. Other areas of interest include the study of 3'-Phosphate-adenosine-5'-diphosphate's role in cellular metabolism and energy production, and its potential use as a therapeutic agent in the treatment of cancer and other diseases.
Conclusion
In conclusion, 3'-Phosphate-adenosine-5'-diphosphate is a small molecule that plays an important role in various biochemical and physiological processes. It has been the subject of extensive research in recent years, due to its potential applications in drug discovery and other areas of biotechnology. While there are still many unanswered questions about the mechanisms of action and potential applications of 3'-Phosphate-adenosine-5'-diphosphate, ongoing research is likely to shed new light on this important molecule in the years to come.
Méthodes De Synthèse
3'-Phosphate-adenosine-5'-diphosphate can be synthesized using a variety of methods, including enzymatic and chemical approaches. One common method involves the use of adenosine triphosphate (ATP) and inorganic phosphate, which are combined in the presence of the enzyme adenylate kinase. This reaction results in the formation of 3'-Phosphate-adenosine-5'-diphosphate, along with adenosine monophosphate (AMP). Other methods involve the use of synthetic routes, such as the reaction between adenosine-5'-phosphorothioate and diphosphate.
Applications De Recherche Scientifique
3'-Phosphate-adenosine-5'-diphosphate has been the subject of extensive research due to its potential applications in various areas of biotechnology. One area of interest is drug discovery, where 3'-Phosphate-adenosine-5'-diphosphate has been shown to play a role in the regulation of certain enzymes that are involved in the metabolism of drugs. 3'-Phosphate-adenosine-5'-diphosphate has also been investigated for its potential use as a therapeutic agent in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
13400-10-7 |
|---|---|
Nom du produit |
3'-Phosphate-adenosine-5'-diphosphate |
Formule moléculaire |
C10H16N5O13P3 |
Poids moléculaire |
507.18 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-31(23,24)28-30(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
GBBWIZKLHXYJOA-KQYNXXCUSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |
Synonymes |
3'-phospho-ADP 3'-phosphoadenosine diphosphate 5'-diphosphoadenosine 3'-phosphate 5'-ppAp-3' adenosine 3'-phosphate 5'-diphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



